molecular formula C6H14Cl2N2 B1358742 3,8-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 90673-35-1

3,8-Diazabicyclo[3.2.1]octane dihydrochloride

Cat. No. B1358742
CAS RN: 90673-35-1
M. Wt: 185.09 g/mol
InChI Key: QQZDECZROKFYDQ-UHFFFAOYSA-N
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Description

3,8-Diazabicyclo[3.2.1]octane dihydrochloride (3,8-DBCO-D2) is an organic compound that is widely used in scientific research and laboratory experiments. It is a versatile reagent used in a variety of organic synthesis reactions, and has been studied for its potential applications in the fields of biochemistry and physiology. In

Scientific Research Applications

Improved Synthesis Processes

An enhanced and scalable process for synthesizing substituted 3,8-diazabicyclo[3.2.1]octane analogues was developed, showcasing a diversity of scaffold analogues with a total yield of 42% in five steps. This advancement indicates the compound's relevance in chemical synthesis and pharmaceutical development (Huang & Teng, 2011).

Synthesis for Alkaloids

A novel and efficient protocol was developed for the synthesis of the 3,8-diazabicyclo[3.2.1]octane system found in various families of alkaloids. This highlights the compound's importance in creating complex organic structures (Woo, Kim, & Wipf, 2006).

Analgesic Properties

3,8-Diazabicyclo[3.2.1]octanes substituted with chlorinated heteroaryl rings showed significant analgesic effects in animal models. This finding is vital for developing new pain management drugs (Barlocco et al., 1998).

Potential Antiparkinson Agents

Research on 3,8-diazabicyclo[3,2,1]octanes includes the synthesis of compounds potentially active as antiparkinson agents. This application opens up new avenues for treating neurological disorders (Occelli, Fontanella, & Testa, 1977).

Synthesis of Cocaine Analogues

The synthesis of orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid, a building block for cocaine analogues, reveals its significance in creating biologically active compounds for medical use (Pichlmair, Mereiter, & Jordis, 2004).

Inhibitors of Farnesyltransferase

A synthesis method was developed for 3,8-diazabicyclo[3.2.1]octan-2-one frameworks, leading to the production of a conformationally constrained farnesyltransferase inhibitor. This application is crucial in cancer research and therapy (Dinsmore et al., 2001).

Organic Syn

thesis Catalysis1,4-Diazabicyclo[2.2.2]octane (DABCO), a closely related compound, has been utilized as an effective catalyst in various organic transformations. Its use in organic synthesis demonstrates the versatility of diazabicyclooctane derivatives in facilitating chemical reactions (Bita, 2010).

properties

IUPAC Name

3,8-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-2-6-4-7-3-5(1)8-6;;/h5-8H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZDECZROKFYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627314
Record name 3,8-Diazabicyclo[3.2.1]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Diazabicyclo[3.2.1]octane dihydrochloride

CAS RN

90673-35-1
Record name 3,8-Diazabicyclo[3.2.1]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8-diazabicyclo[3.2.1]octane dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
3,8-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 3
3,8-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
3,8-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
3,8-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
3,8-Diazabicyclo[3.2.1]octane dihydrochloride

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